Synthetic Yield and Physical Form: tert-Butyl Dimethylmalonate Half-Ester vs. Unsubstituted tert-Butyl Malonate Half-Ester
In a direct head-to-head carbonation study, the anion of t-butyl isobutyrate yielded mono-t-butyl dimethylmalonate (the title compound) as a crystalline solid in 81% yield, whereas the carbonation of t-butyl acetate under analogous conditions gave mono-t-butyl malonate as a slightly impure oil in only 57% yield. The crystalline nature of the dimethyl analog enabled purification to a sharp melting point of 80.0–80.9 °C, while the non-methylated analog could not be distilled at pressures below 1 mm Hg and retained impurities (neutral equivalent found 154 vs. calcd 160.2) [1]. This represents a 24-percentage-point yield advantage and a definitive physical-form benefit.
| Evidence Dimension | Isolated yield and physical form after carbonation of the corresponding t-butyl ester |
|---|---|
| Target Compound Data | 81% yield; crystalline solid; m.p. 80.0–80.9 °C; neutral equivalent found 188.5 (calcd 188.2) |
| Comparator Or Baseline | Mono-t-butyl malonate (CAS 40052-13-9): 57% yield; slightly impure oil; neutral equivalent found 154 (calcd 160.2); could not be distilled |
| Quantified Difference | 24% absolute yield increase; crystalline vs. oil; successful vs. failed purification |
| Conditions | Carbonation of t-butyl isobutyrate vs. t-butyl acetate using sodium triphenylmethide reagent, followed by CO₂, acidification, and ether extraction |
Why This Matters
The crystalline nature enables straightforward purification by recrystallization rather than distillation, reducing processing cost and improving batch-to-batch consistency for procurement of high-purity intermediate.
- [1] Baumgarten, E.; Hauser, C. R. The Carbonation and Carbethoxylation of Certain Esters Using Sodium Triphenylmethide Reagent. J. Am. Chem. Soc. 1944, 66 (6), 1037–1041. View Source
